
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Overview
Description
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a butanamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Attachment of the Butanamide Moiety: The benzothiazole intermediate is then reacted with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties, warranting further investigation for therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide include:
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: This compound has a benzamide moiety instead of a butanamide moiety, which may result in different biological activities.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide: This is a positional isomer with similar chemical properties but potentially different biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-14(21-12-8-4-3-5-9-12)16(20)19-17-18-13-10-6-7-11-15(13)22-17/h3-5,8-9,14H,2,6-7,10-11H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPUKAJJFMLWGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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